molecular formula C18H10Cl2N6 B12212633 2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12212633
M. Wt: 381.2 g/mol
InChI Key: NSORBMOLOZFRIX-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a therapeutic agent, particularly due to its unique structural framework which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds. The process can be summarized as follows :

    Formation of Pyrazole Derivatives: Hydrazonyl bromides react with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile to form 1,3,4,5-tetrasubstituted pyrazole derivatives.

    Cyclization: The pyrazole derivatives undergo cyclization with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives.

    Further Reactions: These derivatives react with benzhydrazide and hydrazine hydrate to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dichlorophenyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dichlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H10Cl2N6

Molecular Weight

381.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H10Cl2N6/c19-14-7-6-11(8-15(14)20)16-23-18-13-9-22-26(12-4-2-1-3-5-12)17(13)21-10-25(18)24-16/h1-10H

InChI Key

NSORBMOLOZFRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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